molecular formula C9H10N2O3S B13413400 7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B13413400
M. Wt: 226.25 g/mol
InChI Key: FBBQDXXKORIZQZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with suitable aldehydes or ketones in the presence of a base, followed by cyclization to form the benzothiadiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring .

Scientific Research Applications

7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can act as a KATP channel activator or an AMPA receptor modulator, influencing various physiological processes .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

7-methoxy-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H10N2O3S/c1-6-10-8-4-3-7(14-2)5-9(8)15(12,13)11-6/h3-5H,1-2H3,(H,10,11)

InChI Key

FBBQDXXKORIZQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)OC

Origin of Product

United States

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